2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide
Overview
Description
2,3-Dichloro-N,N-dimethylquinoxaline-6-sulfonamide is a chemical compound with the molecular formula C10H9Cl2N3O2S and a molecular weight of 306.17 g/mol . This compound is known for its use as a building block in the synthesis of various organic compounds and has been shown to be an effective reagent for the synthesis of complex molecules .
Mechanism of Action
Target of Action
The primary targets of 2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide are currently unknown. This compound is a fine chemical that is used as a building block in the synthesis of various organic compounds .
Mode of Action
It has been shown to be an effective reagent for the synthesis of various complex compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is therefore unknown. The compound has a molecular weight of 306.17 g/mol , which may influence its absorption and distribution in the body.
Biochemical Analysis
Biochemical Properties
2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to be an effective reagent in the synthesis of complex compounds, indicating its potential interactions with enzymes involved in organic synthesis . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, thereby facilitating the synthesis of desired products.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of the compound’s activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its overall activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide typically involves the reaction of 2,3-dichloroquinoxaline with N,N-dimethylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and the product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N,N-dimethylquinoxaline-6-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the quinoxaline ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include various substituted quinoxaline derivatives.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include dihydroquinoxaline derivatives.
Scientific Research Applications
2,3-Dichloro-N,N-dimethylquinoxaline-6-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroquinoxaline: A precursor in the synthesis of 2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide.
N,N-Dimethylsulfonamide: A reagent used in the synthesis of the compound.
Quinoxaline Derivatives:
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoxaline ring and the presence of the sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O2S/c1-15(2)18(16,17)6-3-4-7-8(5-6)14-10(12)9(11)13-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSUZZOFDSXGGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946147 | |
Record name | 2,3-Dichloro-N,N-dimethylquinoxaline-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2347-47-9 | |
Record name | 6-Quinoxalinesulfonamide, 2,3-dichloro-N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002347479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dichloro-N,N-dimethylquinoxaline-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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